molecular formula C8H7Cl2NO2 B6272286 6-amino-2,4-dichloro-3-methylbenzoic acid CAS No. 1250217-47-0

6-amino-2,4-dichloro-3-methylbenzoic acid

Cat. No.: B6272286
CAS No.: 1250217-47-0
M. Wt: 220.1
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Description

6-Amino-2,4-dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2NO2. It is a white crystalline solid that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a methyl group attached to the benzene ring, along with a carboxylic acid group (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2,4-dichloro-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by nitration and subsequent reduction. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and nitric acid (HNO3) for nitration. The reduction step often employs reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,4-dichloro-3-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of di- or tri-halogenated derivatives.

Scientific Research Applications

6-Amino-2,4-dichloro-3-methylbenzoic acid has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Medicine: It is utilized in the development of drugs that target specific biological pathways.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-amino-2,4-dichloro-3-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid

  • 3-Methylbenzoic acid

  • 4-Amino-2,6-dichlorobenzoic acid

Properties

CAS No.

1250217-47-0

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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